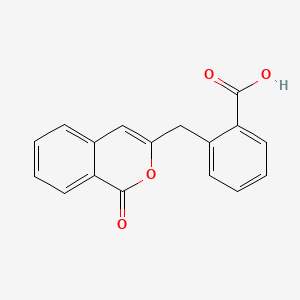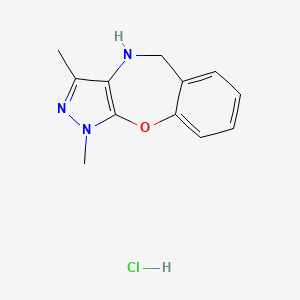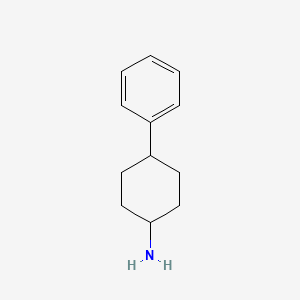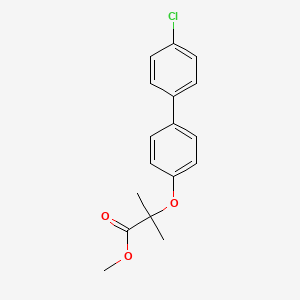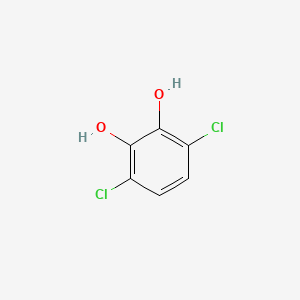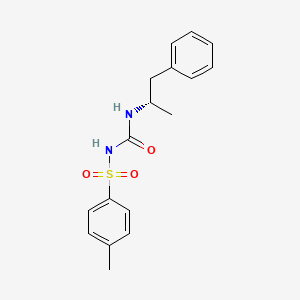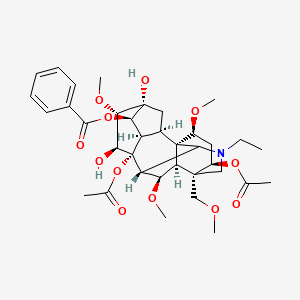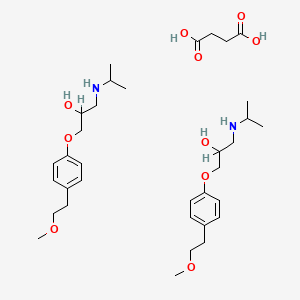
Metoprolol succinate
作用机制
美托洛尔琥珀酸盐通过选择性阻断心脏中的β1肾上腺素能受体发挥作用。这种抑制减少了儿茶酚胺的作用,导致心率和心肌收缩力下降。 结果是心输出量和血压下降 . 美托洛尔琥珀酸盐对β2受体的影响并不大,β2受体存在于肺和血管中 .
生化分析
Biochemical Properties
Metoprolol succinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its biotransformation in the liver .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This action decreases the workload on the heart and helps in managing conditions like hypertension and angina . This compound also influences cell signaling pathways by inhibiting the cyclic AMP (cAMP) pathway, which is activated by beta-1 adrenergic receptors. This inhibition leads to a reduction in the phosphorylation of proteins involved in cardiac muscle contraction . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in the regulation of genes related to cardiac function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. By antagonizing these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the activation of the cAMP pathway. This results in a decrease in intracellular calcium levels, leading to reduced cardiac muscle contraction . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cardiac function, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained efficacy in reducing heart rate and blood pressure over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and cardiac arrhythmias have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 . The main metabolic pathways include alpha-hydroxylation and O-demethylation, leading to the formation of metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol . These metabolites are further conjugated and excreted in the urine. The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, resulting in variations in drug clearance and efficacy among individuals .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body. It has a volume of distribution of approximately 3.2 to 5.6 L/kg and can cross the blood-brain barrier . The drug is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also distributed to various tissues, including the heart, liver, and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . The drug does not require specific targeting signals or post-translational modifications for its activity. Its distribution within different cellular compartments can influence its efficacy and duration of action .
准备方法
合成路线和反应条件
美托洛尔琥珀酸盐是通过多步合成过程合成的。第一步涉及4-(2-甲氧基乙基)苯酚与环氧氯丙烷反应生成1-(4-(2-甲氧基乙基)苯氧基)-2,3-环氧丙烷。 然后将该中间体与异丙胺反应生成1-(异丙基氨基)-3-(4-(2-甲氧基乙基)苯氧基)丙烷-2-醇 .
最后一步涉及通过使美托洛尔的游离碱与琥珀酸反应形成琥珀酸盐。 该反应通常在甲醇或乙醇等有机溶剂中进行,在受控的温度和pH条件下进行 .
工业生产方法
在工业环境中,美托洛尔琥珀酸盐的生产涉及使用与上述类似的反应条件进行大规模合成。 该工艺针对高产率和高纯度进行了优化,通常包括结晶和纯化步骤,以确保最终产品符合药物标准 .
化学反应分析
反应类型
美托洛尔琥珀酸盐会经历各种化学反应,包括:
氧化: 美托洛尔可以氧化成相应的N-氧化物衍生物。
还原: 还原反应可以将美托洛尔转化为其仲胺衍生物。
取代: 亲核取代反应可以修饰苯氧基.
常见试剂和条件
氧化: 过氧化氢或过酸通常用作氧化剂。
还原: 硼氢化钠或氢化铝锂是典型的还原剂。
取代: 卤代烷烃或磺酸酯用于亲核取代反应.
主要产品
氧化: 美托洛尔N-氧化物。
还原: 美托洛尔的仲胺衍生物。
取代: 各种取代的苯氧基衍生物.
科学研究应用
美托洛尔琥珀酸盐因其药理特性而被广泛应用于科学研究。一些应用包括:
化学: 研究药物的稳定性、溶解度及其与其他化合物的相互作用.
生物学: 研究其对细胞信号通路和受体相互作用的影响.
医学: 临床试验以评估其治疗心血管疾病的疗效及其在其他治疗领域的潜在用途.
工业: 开发缓释制剂和药物生产的质量控制方法.
相似化合物的比较
类似化合物
比索洛尔: 另一种用于类似适应症的选择性β1阻滞剂.
卡维地洛: 一种非选择性β阻滞剂,具有额外的α阻滞特性.
阿替洛尔: 一种选择性β1阻滞剂,与美托洛尔相比,其半衰期更长.
独特性
与速释制剂相比,美托洛尔琥珀酸盐的缓释制剂可提供更一致的治疗效果,并改善患者依从性。 它对β1受体的选择性使其成为呼吸系统疾病患者的首选药物,因为它对β2受体的影响很小 .
属性
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98418-47-4 | |
| Record name | Metoprolol succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)
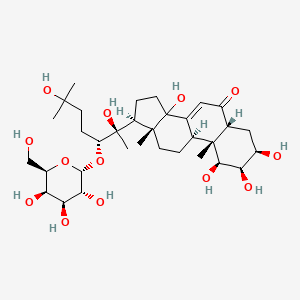
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1212372.png)
